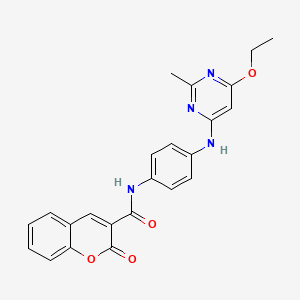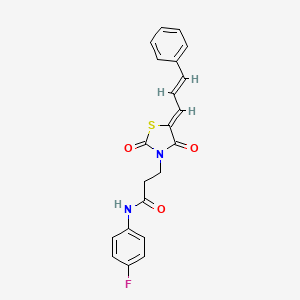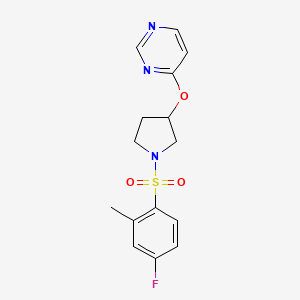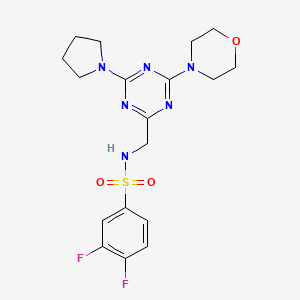
N-(tert-butyl)-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-cyanoacetamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical behavior, which can provide insights into the properties and reactions of N-(tert-butyl)-2-cyanoacetamide. For instance, tert-butyl groups are known to be bulky and can influence the reactivity and stability of the molecule they are attached to .
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butyl groups in various forms. For example, tert-butyl nitrite is used as a N1 synthon in a multicomponent reaction, which suggests that tert-butyl groups can be involved in C-N bond formation . Similarly, N-tert-butanesulfinyl imines are synthesized from tert-butanesulfinamide and aldehydes or ketones, indicating that tert-butyl derivatives can be used to create nitrogen-containing compounds .
Molecular Structure Analysis
The molecular structure of N-(tert-butyl)-2-cyanoacetamide would likely be influenced by the steric effects of the tert-butyl group. This bulky group can affect the overall shape of the molecule and its electronic distribution, which in turn can impact its reactivity. The presence of the cyano group would contribute to the molecule's polarity and potential for hydrogen bonding .
Chemical Reactions Analysis
Chemical reactions involving tert-butyl derivatives often exploit the unique properties of the tert-butyl group. For instance, tert-butyl nitrite is used in sequential C-N bond formations , and tert-butylsulfonamide serves as a nitrogen source in aminohydroxylation and aziridination reactions . These examples suggest that N-(tert-butyl)-2-cyanoacetamide could potentially participate in similar types of reactions due to the presence of the tert-butyl group and the reactive cyanoacetamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(tert-butyl)-2-cyanoacetamide can be inferred from the properties of similar compounds. The tert-butyl group is known to impart volatility and solubility characteristics to molecules . The cyano group would contribute to the molecule's dipole moment and could affect its boiling point, melting point, and solubility in various solvents. The presence of both tert-butyl and cyano groups in the same molecule would create a compound with unique physical and chemical properties that could be useful in various chemical applications.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Hydroxy Cyanoacetamide Derivatives : N-(tert-butyl)-2-cyanoacetamide is utilized in the synthesis of various hydroxy cyanoacetamide derivatives. These derivatives are synthesized through selective oxidation of active methylene carbon of cyanoacetamide derivatives, using tert-butyl hydroperoxide and ferric chloride. This process involves the generation of a stable captodative radical intermediate (Maity & Pramanik, 2014).
One-Pot Synthesis of Quinoxalinones : A novel one-pot strategy for synthesizing quinoxalin-2-ones from N-aryl cyanoacetamides with tert-butyl nitrite has been developed. This approach includes a sequence of nitrosation, tautomerization, and cyclization to achieve the synthesis of quinoxalin-2-ones (Wang et al., 2017).
Synthesis of Pyridinone Derivatives : N-(tert-butyl)-2-cyanoacetamide is used in the synthesis of various pyridinone derivatives. These compounds have been synthesized through reactions involving cyanoacetamide with benzylideneacetone and subsequent transformations (Shatsauskas et al., 2017).
Catalysis and Chemical Reactions
Intramolecular Cyclopropanation : N-(tert-butyl)-2-cyanoacetamide is involved in intramolecular cyclopropanation reactions catalyzed by dirhodium(II) catalysts. These reactions lead to products with good yields and high enantiomeric excesses (Doyle et al., 1994).
Synthesis of Insecticidal Compounds : This compound is used in the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, which have shown promising insecticidal activities against various pests (Wang et al., 2011).
Pharmaceutical Applications
Evaluation in Drug Discovery : The tert-butyl group, often included in bioactive compounds like N-(tert-butyl)-2-cyanoacetamide, has been studied for its influence on the physicochemical and pharmacokinetic properties of drugs. This research provides valuable insights into drug discovery processes (Westphal et al., 2015).
Antimicrobial Compound Synthesis : N-(tert-butyl)-2-cyanoacetamide has been used in the synthesis of novel heterocyclic compounds with potential as antimicrobial agents. These compounds have shown promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Additional Applications
Chemical Labeling in Nucleic Acid Research : It is used in a chemical labeling strategy for oligonucleotide determination, facilitating the profiling of RNA modifications. This application is significant in advancing the study of nucleic acids and related research areas (Zhang et al., 2023).
Histamine H4 Receptor Ligand Synthesis : In medicinal chemistry, N-(tert-butyl)-2-cyanoacetamide has been employed in synthesizing ligands for the histamine H4 receptor, contributing to the development of anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).
Mechanism of Action
Bupropion, an atypical antidepressant primarily used to treat major depressive disorder and to support smoking cessation, contains an N-tert-butyl group . The tert-butyl group plays a key role in facilitating the formation of macrocycles, providing not only the kinetic control due to the formation of the cyclization-promoting cis C=O/tert-butyl conformation, but also possibly the thermodynamic stabilization of macrocycles with weak association interactions .
Safety and Hazards
properties
IUPAC Name |
N-tert-butyl-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)9-6(10)4-5-8/h4H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQYNHDOQWPSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-cyanoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)
![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)
![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)
![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)




![2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534998.png)

![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)
![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)
![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)